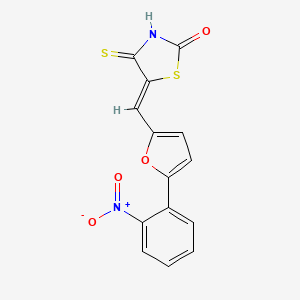![molecular formula C16H20N2O2 B2397544 N-[(1R)-1-Cyano-2-methylpropyl]-6-methoxy-2,3-dihydro-1H-indene-1-carboxamide CAS No. 2223169-34-2](/img/structure/B2397544.png)
N-[(1R)-1-Cyano-2-methylpropyl]-6-methoxy-2,3-dihydro-1H-indene-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1R)-1-Cyano-2-methylpropyl]-6-methoxy-2,3-dihydro-1H-indene-1-carboxamide, also known as CPI-1189, is a synthetic compound that has been studied for its potential therapeutic uses. It belongs to the class of compounds called indenecarboxamides and has been found to have a variety of biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of N-[(1R)-1-Cyano-2-methylpropyl]-6-methoxy-2,3-dihydro-1H-indene-1-carboxamide is not fully understood, but it is thought to act as a partial agonist at the dopamine D2 receptor and a serotonin 5-HT1A receptor agonist. It may also modulate glutamate signaling in the brain.
Efectos Bioquímicos Y Fisiológicos
N-[(1R)-1-Cyano-2-methylpropyl]-6-methoxy-2,3-dihydro-1H-indene-1-carboxamide has been found to have a variety of biochemical and physiological effects. It has been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. It may also modulate the activity of the mesolimbic dopamine system, which is involved in reward and motivation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[(1R)-1-Cyano-2-methylpropyl]-6-methoxy-2,3-dihydro-1H-indene-1-carboxamide in lab experiments is that it has been well-studied and has a known mechanism of action. However, one limitation is that it may have different effects in different species, so caution should be taken when extrapolating results from animal studies to humans.
Direcciones Futuras
There are several potential future directions for research on N-[(1R)-1-Cyano-2-methylpropyl]-6-methoxy-2,3-dihydro-1H-indene-1-carboxamide. One area of interest is its potential use as a treatment for substance use disorders, as it has been shown to decrease drug-seeking behavior in animal models. Another area of interest is its potential use in the treatment of cognitive deficits associated with schizophrenia. Additionally, further research is needed to fully understand the mechanisms underlying its effects and to determine its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of N-[(1R)-1-Cyano-2-methylpropyl]-6-methoxy-2,3-dihydro-1H-indene-1-carboxamide involves the reaction of 2,3-dihydro-1H-indene-1-carboxylic acid with 2-methylpropionitrile in the presence of a base such as potassium carbonate. The resulting product is then treated with methoxyamine hydrochloride and acetic anhydride to yield N-[(1R)-1-Cyano-2-methylpropyl]-6-methoxy-2,3-dihydro-1H-indene-1-carboxamide.
Aplicaciones Científicas De Investigación
N-[(1R)-1-Cyano-2-methylpropyl]-6-methoxy-2,3-dihydro-1H-indene-1-carboxamide has been studied for its potential use as a treatment for various conditions such as anxiety, depression, and schizophrenia. It has been found to have anxiolytic and antipsychotic effects in animal models and has shown promise in clinical trials for the treatment of schizophrenia.
Propiedades
IUPAC Name |
N-[(1R)-1-cyano-2-methylpropyl]-6-methoxy-2,3-dihydro-1H-indene-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-10(2)15(9-17)18-16(19)13-7-5-11-4-6-12(20-3)8-14(11)13/h4,6,8,10,13,15H,5,7H2,1-3H3,(H,18,19)/t13?,15-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDUOCKISYNNIW-WUJWULDRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#N)NC(=O)C1CCC2=C1C=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C#N)NC(=O)C1CCC2=C1C=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1R)-1-Cyano-2-methylpropyl]-6-methoxy-2,3-dihydro-1H-indene-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

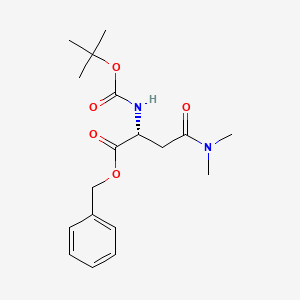
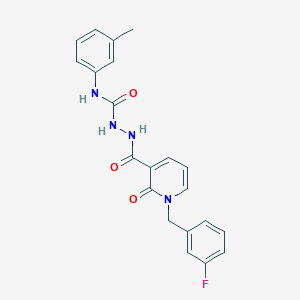

![6-((4-fluoro-3-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2397468.png)
![N-[3-chloro-4-(trifluoromethyl)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B2397469.png)
![5-(4-Methylphenyl)-1-oxaspiro[2.3]hexane](/img/structure/B2397470.png)
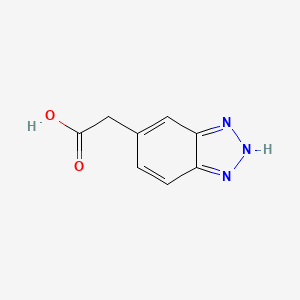
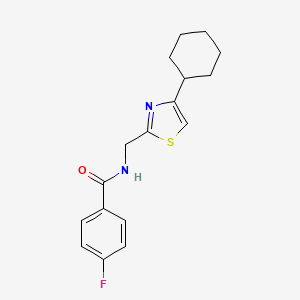
![2-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/no-structure.png)
![N-[cyclopentyl(phenyl)methyl]but-2-ynamide](/img/structure/B2397478.png)

![1-[3-(4-Oxo-1,2,3-benzotriazin-3-yl)propanoyl]piperidine-4-carboxamide](/img/structure/B2397481.png)
![ethyl 4-[(2-methoxyethyl)amino]-3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2397482.png)
